![molecular formula C16H14Cl2O2 B1343438 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-25-5](/img/structure/B1343438.png)
2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone
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Description
“2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C16H14Cl2O2 . It has a molecular weight of 309.19 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is 1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” include a molecular weight of 309.19 and a molecular formula of C16H14Cl2O2 .Scientific Research Applications
Anticancer Activity
The compound has been used in the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties . This molecule was studied for its anticancer activity in a “60 lines screening” (NCI DTP protocol) in vitro .
Antimicrobial Activity
The compound has been used in the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one . This synthesized compound was screened for its antimicrobial activity and showed moderate antimicrobial activity against selected pathogens .
UV Light Absorbers
A series of bis (resorcinyl) triazine derivatives, which can be used as UV light absorbers, were prepared by utilizing 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine as the starting material .
Molecular Docking Studies
The compound has been used in the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide . This synthesized compound was used in molecular docking studies .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUQTMCYYSKTHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644292 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898776-25-5 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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